molecular formula C15H18ClN5OS B13372601 N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

Cat. No.: B13372601
M. Wt: 351.9 g/mol
InChI Key: FYAVNLCNEHQFPP-UHFFFAOYSA-N
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Description

N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenoxy group and a diethylamine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C15H18ClN5OS

Molecular Weight

351.9 g/mol

IUPAC Name

N-[[6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C15H18ClN5OS/c1-3-20(4-2)9-13-17-18-15-21(13)19-14(23-15)10-22-12-8-6-5-7-11(12)16/h5-8H,3-4,9-10H2,1-2H3

InChI Key

FYAVNLCNEHQFPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can interfere with the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is unique due to its specific structural features and pharmacological activities. Similar compounds include:

The uniqueness of this compound lies in its combination of the triazole and thiadiazine rings with the chlorophenoxy and diethylamine groups, which contribute to its diverse pharmacological properties.

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